2,4-Dichloro-6-nitrobenzamide

Übersicht

Beschreibung

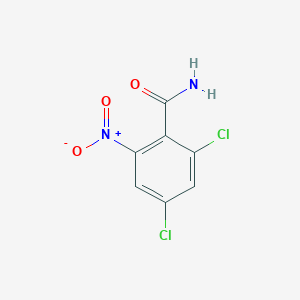

2,4-Dichloro-6-nitrobenzamide is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-nitrobenzamide typically involves the nitration of 2,4-dichlorobenzamide. The process begins with the chlorination of benzamide to introduce chlorine atoms at the 2 and 4 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6 position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-6-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Various substituted benzamides depending on the nucleophile.

Reduction Products: 2,4-Dichloro-6-aminobenzamide.

Oxidation Products: Oxidized derivatives of the benzamide core.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Prodrug Activation and Cancer Treatment

Recent studies have highlighted the role of nitro compounds like DCNBA in the development of prodrugs for cancer therapy. The activation of nitro groups through reduction reactions can lead to the release of active pharmaceutical ingredients within targeted tissues. For instance, a study demonstrated a bioorthogonal reaction for aromatic nitro reduction mediated by 4,4'-bipyridine, showcasing how such mechanisms can be employed for controlled prodrug activation in mammalian cells and animal models . This method illustrates the potential of using compounds like DCNBA in designing targeted therapies that minimize systemic toxicity while maximizing therapeutic efficacy.

Proteolysis-Targeting Chimeras (PROTACs)

DCNBA derivatives are also being explored in the context of PROTACs, which are innovative therapeutic agents designed to induce targeted protein degradation. The compound's structural features allow it to bind effectively to cereblon (CRBN), a key E3 ligase involved in the degradation pathway. Research has shown that benzamide-type derivatives can replicate interactions with CRBN, enhancing selectivity and stability . This application highlights the compound's versatility in drug design aimed at treating various cancers by degrading specific oncoproteins.

Environmental Science Applications

Bioremediation

DCNBA has been investigated for its potential use in bioremediation processes, particularly for the degradation of environmental pollutants. The compound's structure allows it to interact with various microbial enzymes capable of breaking down nitroaromatic compounds. A study focused on improving the catalytic activity of dioxygenases against 2,4-dichloronitrobenzene through semi-rational design illustrates how modifications to similar compounds can enhance their environmental utility . This research underscores the importance of DCNBA and its derivatives in developing effective bioremediation strategies.

Biochemical Research Applications

Enzyme Inhibition Studies

Another significant application of DCNBA is its use as an inhibitor in biochemical assays. The compound has been utilized to study enzyme kinetics and mechanisms involving nitro group reductions. For example, research involving nitroarene dioxygenases has shown how structurally related compounds can influence catalytic activity, providing insights into enzyme-substrate interactions and potential pathways for drug development .

Data Tables

The following table summarizes key findings related to the applications of 2,4-Dichloro-6-nitrobenzamide across different fields:

Case Studies

- Prodrug Activation Study : A recent investigation into the use of 4,4'-bipyridine-mediated aromatic nitro reduction showed that DCNBA could serve as a prodrug precursor. The study illustrated its effectiveness in releasing therapeutic agents selectively within cancerous tissues while minimizing side effects on healthy cells .

- Development of PROTACs : Research into nonphthalimide CRBN binders revealed that modifications to benzamide structures led to potent degraders of BRD4 and HDAC6. These findings suggest that compounds like DCNBA could play a crucial role in advancing targeted protein degradation therapies .

- Environmental Remediation Efforts : A project aimed at enhancing dioxygenase activity against nitroaromatic compounds demonstrated significant improvements through semi-rational design approaches. This case emphasizes the importance of DCNBA derivatives in environmental applications aimed at pollutant degradation .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity by facilitating interactions with enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-4-nitrobenzamide: Similar structure but with different positioning of the nitro group.

3,5-Dichloro-4-nitrobenzamide: Another isomer with distinct chemical properties.

2,4-Dichloro-5-nitrobenzamide: Differing in the position of the nitro group.

Uniqueness: 2,4-Dichloro-6-nitrobenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Biologische Aktivität

2,4-Dichloro-6-nitrobenzamide (DCNB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of DCNB, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

DCNB is characterized by its unique arrangement of two chlorine atoms at the 2 and 4 positions and a nitro group at the 6 position of the benzamide structure. This configuration contributes to its reactivity and biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms enhance the compound’s reactivity by facilitating interactions with enzymes and proteins.

The biological activity of DCNB is primarily attributed to its ability to interfere with specific molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : DCNB may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes. For example, it has been suggested that nitro compounds can produce toxic intermediates that bind covalently to DNA, resulting in nuclear damage and cell death .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. DCNB may exhibit similar effects by generating reactive species upon reduction, which can lead to microbial cell death .

- Anticancer Potential : Preliminary studies indicate that DCNB may have anticancer properties by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Properties

DCNB has shown potential as an antimicrobial agent against various pathogens. Its mechanism involves the production of reactive nitrogen species that can damage microbial DNA and proteins.

Antitumor Activity

Research indicates that DCNB may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a potential role as an anticancer agent.

Comparative Studies

To better understand the unique properties of DCNB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2,6-Dichloro-4-nitrobenzamide | Similar structure with different nitro positioning | Antimicrobial and anticancer properties |

| 3,5-Dichloro-4-nitrobenzamide | Different isomer with distinct chemical properties | Potential anticancer activity |

| 2,4-Dichloro-5-nitrobenzamide | Varying nitro group position | Antiproliferative effects |

DCNB's unique arrangement enhances its biological activity compared to these similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that DCNB exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress .

- Anticancer Activity : In vitro experiments revealed that DCNB could inhibit the proliferation of human breast cancer cell lines (IC50 = 21.8 µM). The compound was shown to induce apoptosis through a mitochondrial pathway involving reactive oxygen species (ROS) generation.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-3-1-4(9)6(7(10)12)5(2-3)11(13)14/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZWCIXLRNABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.